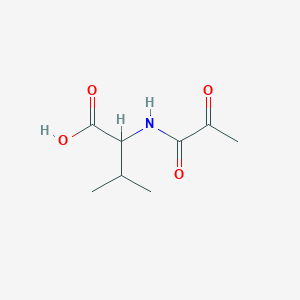![molecular formula C29H29NO2S B14178493 1-[2-(Benzenesulfonyl)-1-(naphthalen-1-yl)-2-phenylethyl]piperidine CAS No. 876889-25-7](/img/structure/B14178493.png)
1-[2-(Benzenesulfonyl)-1-(naphthalen-1-yl)-2-phenylethyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Benzenesulfonyl)-1-(naphthalen-1-yl)-2-phenylethyl]piperidine is a complex organic compound that features a piperidine ring substituted with a benzenesulfonyl group, a naphthalene moiety, and a phenylethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Benzenesulfonyl)-1-(naphthalen-1-yl)-2-phenylethyl]piperidine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the benzenesulfonyl intermediate: This step involves the sulfonylation of benzene using benzenesulfonyl chloride in the presence of a base such as pyridine.
Naphthalene attachment: The naphthalene moiety is introduced through a Friedel-Crafts alkylation reaction, where naphthalene reacts with the benzenesulfonyl intermediate in the presence of a Lewis acid catalyst like aluminum chloride.
Phenylethyl group addition: The phenylethyl group is added via a Grignard reaction, where phenylethyl magnesium bromide reacts with the naphthalene-benzenesulfonyl intermediate.
Piperidine ring formation: The final step involves the cyclization of the intermediate with piperidine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(Benzenesulfonyl)-1-(naphthalen-1-yl)-2-phenylethyl]piperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Corresponding substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-[2-(Benzenesulfonyl)-1-(naphthalen-1-yl)-2-phenylethyl]piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-[2-(Benzenesulfonyl)-1-(naphthalen-1-yl)-2-phenylethyl]piperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating enzyme activity, leading to changes in metabolic pathways.
Interacting with receptors: Modulating receptor activity, which can influence cellular signaling pathways.
Altering gene expression: Affecting the transcription and translation of specific genes, resulting in changes in protein synthesis.
Comparación Con Compuestos Similares
1-[2-(Benzenesulfonyl)-1-(naphthalen-1-yl)-2-phenylethyl]piperidine can be compared with other similar compounds, such as:
1-[2-(Benzenesulfonyl)-1-(naphthalen-1-yl)-2-phenylethyl]morpholine: Similar structure but with a morpholine ring instead of a piperidine ring.
1-[2-(Benzenesulfonyl)-1-(naphthalen-1-yl)-2-phenylethyl]pyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Propiedades
Número CAS |
876889-25-7 |
|---|---|
Fórmula molecular |
C29H29NO2S |
Peso molecular |
455.6 g/mol |
Nombre IUPAC |
1-[2-(benzenesulfonyl)-1-naphthalen-1-yl-2-phenylethyl]piperidine |
InChI |
InChI=1S/C29H29NO2S/c31-33(32,25-17-6-2-7-18-25)29(24-14-4-1-5-15-24)28(30-21-10-3-11-22-30)27-20-12-16-23-13-8-9-19-26(23)27/h1-2,4-9,12-20,28-29H,3,10-11,21-22H2 |
Clave InChI |
ZVOPOICNXFZVDU-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C(C2=CC=CC3=CC=CC=C32)C(C4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



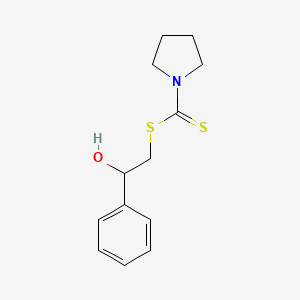
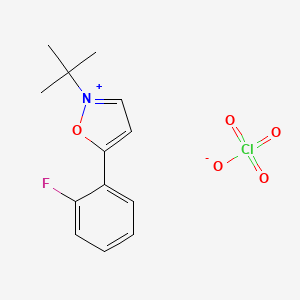


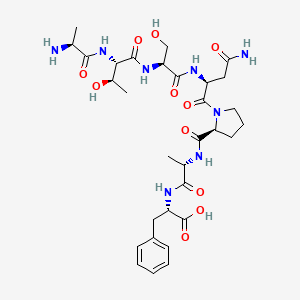
![Benzamide, N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)propyl]-](/img/structure/B14178448.png)
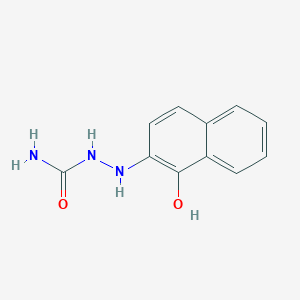
![4-[4-(Triphenylethenyl)phenyl]morpholine](/img/structure/B14178453.png)
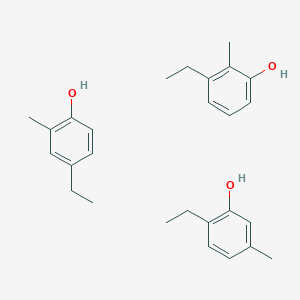
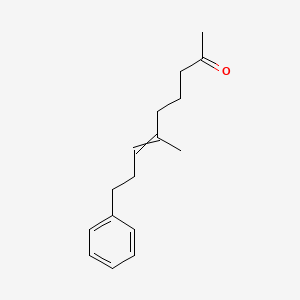
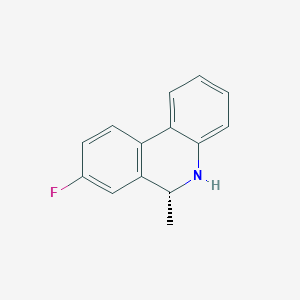
![9-Azabicyclo[4.2.1]non-2-ene, 2-(5-pyrimidinyl)-, (1S,6S)-](/img/structure/B14178485.png)
